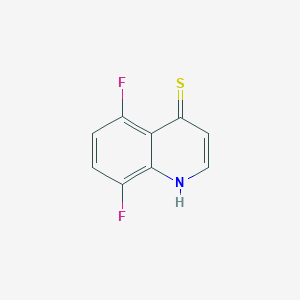

5,8-Difluoroquinoline-4(1H)-thione

Description

5,8-Difluoroquinoline-4(1H)-thione is a fluorinated quinoline derivative characterized by fluorine substituents at the 5- and 8-positions and a thione (-C=S) group at the 4-position. The fluorine atoms introduce strong electron-withdrawing effects, which influence the compound’s electronic structure, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C9H5F2NS |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

5,8-difluoro-1H-quinoline-4-thione |

InChI |

InChI=1S/C9H5F2NS/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) |

InChI Key |

NEZGHVWPABVEEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=S)C=CN2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoroquinoline-4(1H)-thione typically involves the following steps:

Starting Material: The synthesis begins with a suitable quinoline derivative, such as 5,8-difluoroquinoline.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.

Industrial Production Methods

Industrial production of 5,8-Difluoroquinoline-4(1H)-thione may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoroquinoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms at the 5th and 8th positions can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA; conditionsroom temperature to 50°C.

Reduction: LiAlH4; conditionsreflux in anhydrous ether.

Substitution: Amines, thiols; conditionsreflux in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

5,8-Difluoroquinoline-4(1H)-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,8-Difluoroquinoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Thiones

Research Implications

The fluorine substituents in 5,8-Difluoroquinoline-4(1H)-thione likely confer unique physicochemical properties, such as enhanced metabolic stability or altered binding affinities, making it a candidate for further study in drug design. Comparative crystallographic studies with pyrazine-thione highlight the role of heterocycle size and substituents in directing packing motifs.

Biological Activity

5,8-Difluoroquinoline-4(1H)-thione is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure that includes two fluorine atoms at the 5 and 8 positions and a thione group at the 4 position. This structure contributes to its distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : CHFNS

- Molecular Weight : Approximately 216.22 g/mol

- Functional Groups : Fluorine substituents enhance lipophilicity and stability, which may improve binding affinity to biological targets.

Biological Activity Overview

The biological activity of 5,8-Difluoroquinoline-4(1H)-thione has been investigated in various studies, particularly focusing on its pharmacological properties. Compounds in the quinoline family are often explored for their antibacterial, antifungal, and anticancer activities. The presence of fluorine atoms in this compound is believed to enhance its biological activity compared to non-fluorinated analogs.

Research indicates that 5,8-Difluoroquinoline-4(1H)-thione may interact with various biological targets through the following mechanisms:

- Topoisomerase Inhibition : Similar to other fluoroquinolones, it may inhibit bacterial type-II topoisomerases (e.g., DNA gyrase), leading to DNA damage and cell death. However, specific studies on this compound's interaction with human topoisomerases remain limited.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi, which is characteristic of quinoline derivatives.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that quinoline derivatives exhibit significant antimicrobial activity against various strains of bacteria. Although specific data on 5,8-Difluoroquinoline-4(1H)-thione is limited, it is hypothesized to possess similar properties due to its structural characteristics .

- Cytotoxicity Studies : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. While direct evidence for 5,8-Difluoroquinoline-4(1H)-thione is scarce, it is expected to share this cytotoxic potential .

- Pharmacokinetics : The lipophilicity conferred by the fluorine atoms may enhance absorption and bioavailability, which are critical factors in determining the therapeutic efficacy of new pharmacological agents .

Comparative Analysis with Other Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Topoisomerase Inhibition |

|---|---|---|---|

| 5,8-Difluoroquinoline-4(1H)-thione | Potential (hypothetical) | Limited data | Possible (similar structure) |

| Ciprofloxacin | High | Moderate | Yes |

| Gemifloxacin | High | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.